Isomeric Orientation in SARS-CoV-2 Mpro Inhibitors: 2-Naphthyl vs. 1-Naphthyl Potency
In a head-to-head comparison of SARS-CoV-2 main protease (Mpro) inhibitors, the simple switch from a 1-naphthyl to a 2-naphthyl substituent in an otherwise identical molecular scaffold led to a substantial decrease in potency. Specifically, compound 15a (1-naphthyl) exhibited an IC50 of 1.21 ± 0.04 µM, whereas the direct 2-naphthyl analog 15d showed an IC50 of 13.2 ± 0.6 µM [1]. This represents an 11-fold loss in activity solely due to the change in naphthalene attachment point.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 13.2 ± 0.6 µM (2-naphthyl derivative 15d) |
| Comparator Or Baseline | 1.21 ± 0.04 µM (1-naphthyl derivative 15a) |
| Quantified Difference | ~11-fold decrease in potency for the 2-naphthyl derivative |
| Conditions | In vitro enzyme inhibition assay against SARS-CoV-2 main protease (Mpro) |
Why This Matters
This data proves that the 2-naphthyl scaffold is not functionally interchangeable with the 1-naphthyl isomer, and its use as a building block will dictate the potency profile of the final inhibitor.
- [1] Han, Y.; et al. Structure–Activity Relationship Study of Novel Inhibitors of SARS-CoV-2 Main Protease. J Med Chem. 2010, 53(13), 4968–4979. View Source
